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molecular formula C5H7NO3 B1304612 Methyl 3-isocyanatopropanoate CAS No. 50835-77-3

Methyl 3-isocyanatopropanoate

Cat. No. B1304612
M. Wt: 129.11 g/mol
InChI Key: QLTHBWIACSBXPR-UHFFFAOYSA-N
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Patent
US07135275B2

Procedure details

To a solution containing 603.6 g of β-alanine-methylester sulfate and 1.5 liter of methyl alcohol, 1,256 ml of triethylamine was added at a freezing point and thereto, 235 ml of carbon disulfide was added dropwise at 10° C. or less. After the dropwise addition, the solution was stirred at 10° C. or less for 1 hour and then 288 ml of ethylchloroformate was added dropwise and in this state, the solution was stirred for 2 hours. After the reaction, the reaction solution was subjected to liquid separation with ethyl acetate and water. The extracted ethyl acetate layer was dried over magnesium sulfate and filtered and then the ethyl acetate was removed by distillation under reduced pressure to 389.1 g (yield: 89.3%) of the objective compound as an oily product.
Name
β-alanine-methylester sulfate
Quantity
603.6 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
288 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
235 mL
Type
solvent
Reaction Step Four
Yield
89.3%

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[CH3:6][O:7][C:8](=[O:12])[CH2:9][CH2:10][NH2:11].CO.C(N(CC)CC)C.[CH2:22]([O:24]C(Cl)=O)C>C(OCC)(=O)C.C(=S)=S>[CH3:6][O:7][C:8]([CH2:9][CH2:10][N:11]=[C:22]=[O:24])=[O:12] |f:0.1|

Inputs

Step One
Name
β-alanine-methylester sulfate
Quantity
603.6 g
Type
reactant
Smiles
S(=O)(=O)(O)O.COC(CCN)=O
Name
Quantity
1.5 L
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
288 mL
Type
reactant
Smiles
C(C)OC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
235 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred at 10° C. or less for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at a freezing point
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
the solution was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction solution was subjected to liquid separation with ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracted ethyl acetate layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)CCN=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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